molecular formula C9H13NO3S B1438253 4-Methoxy-2,3-dimethylbenzenesulfonamide CAS No. 90643-83-7

4-Methoxy-2,3-dimethylbenzenesulfonamide

Cat. No.: B1438253
CAS No.: 90643-83-7
M. Wt: 215.27 g/mol
InChI Key: GGVNFYLQCOFUNX-UHFFFAOYSA-N
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Description

4-Methoxy-2,3-dimethylbenzenesulfonamide is an organic compound with the molecular formula C9H13NO3S. It is a sulfonamide derivative, characterized by the presence of a methoxy group (-OCH3) and two methyl groups (-CH3) attached to a benzene ring, along with a sulfonamide group (-SO2NH2).

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-2,3-dimethylbenzenesulfonamide typically involves the sulfonation of 4-methoxy-2,3-dimethylbenzene (also known as 4-methoxy-m-xylene) with chlorosulfonic acid, followed by the reaction with ammonia to form the sulfonamide. The reaction conditions generally include:

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-2,3-dimethylbenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Methoxy-2,3-dimethylbenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of sulfonamide-based drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Methoxy-2,3-dimethylbenzenesulfonamide involves its interaction with specific molecular targets. As a sulfonamide derivative, it can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects. The compound’s molecular targets and pathways include:

Comparison with Similar Compounds

4-Methoxy-2,3-dimethylbenzenesulfonamide can be compared with other similar sulfonamide compounds, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy and methyl groups can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development .

Properties

IUPAC Name

4-methoxy-2,3-dimethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3S/c1-6-7(2)9(14(10,11)12)5-4-8(6)13-3/h4-5H,1-3H3,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGVNFYLQCOFUNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1C)S(=O)(=O)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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